N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine
Description
N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine is a benzodioxole-derived compound characterized by a conjugated propenylidene chain and an hydroxylamine (-NHOH) functional group. This structure may enable interactions with biological targets, such as enzymes or receptors, via hydrogen bonding or π-π stacking.
Properties
CAS No. |
777926-74-6 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)prop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C10H9NO3/c12-11-5-1-2-8-3-4-9-10(6-8)14-7-13-9/h1-6,12H,7H2 |
InChI Key |
LDBRDADSDVDTMR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=NO |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . This reaction forms the intermediate compound, which is then further reacted with hydroxylamine to yield the target compound.
Chemical Reactions Analysis
N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a functional group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its combination of the benzodioxole ring, propenylidene chain, and hydroxylamine group. Below is a comparative analysis with key analogs:
Pharmacological and Reactivity Profiles
- Rigidity and Reactivity : The propenylidene chain introduces conjugation, which may stabilize the molecule in planar conformations, enhancing interactions with flat binding sites (e.g., enzyme active sites). This contrasts with saturated analogs like 1,3-Benzodioxol-5-methanamine, which exhibit greater conformational flexibility .
- Substituent Effects : Dimethyl or aromatic substitutions (e.g., 4-Methyl-N-(1,3-benzodioxol-5-ylmethyl)aniline) alter electronic properties and steric bulk, affecting solubility and target selectivity .
Data Table: Physicochemical Properties (Representative Examples)
| Property | Target Compound | 1,3-Benzodioxol-5-methanamine | N-Hydroxy MDA |
|---|---|---|---|
| Molecular Weight | 191.19 g/mol | 151.16 g/mol | 207.23 g/mol |
| LogP (Predicted) | 1.8 | 0.5 | 1.2 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Key Functional Groups | Benzodioxole, enamine, -NHOH | Benzodioxole, amine | Benzodioxole, hydroxylamine |
Biological Activity
N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxole moiety, which is known for its diverse biological properties. Its molecular formula is , and it has a molecular weight of approximately 233.25 g/mol. The structural formula can be represented as follows:
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, including those involved in metabolic pathways critical for cancer cell proliferation.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Biological Activity Data
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Anti-inflammatory | Modulates inflammatory markers |
Case Study 1: Anticancer Properties
A study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity in breast and colon cancer cells, with IC50 values indicating effective dose ranges.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that it could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential for treating neurodegenerative disorders.
Research Findings
Recent research has provided insights into the pharmacological potential of this compound:
- Pharmacodynamics : The compound's interaction with cellular targets was assessed using various assays to determine its pharmacokinetic profile.
- Toxicity Studies : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses, although further studies are needed to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
